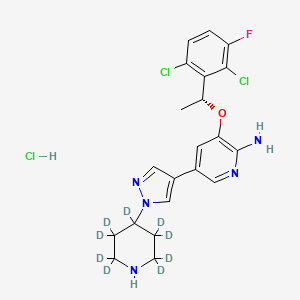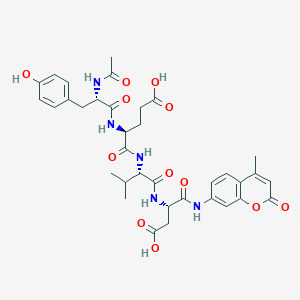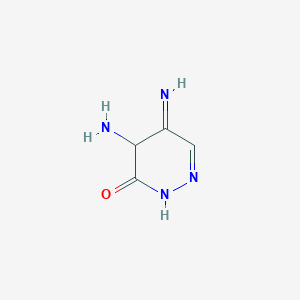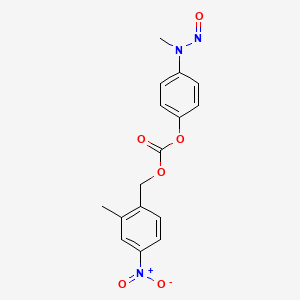
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group with deuterium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by the coupling of this intermediate with a deuterated pyridine derivative under specific conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridinyl group.
Applications De Recherche Scientifique
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and binding affinity. Pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-nitroaniline: Shares the chloro and nitro groups but lacks the pyridinyl group.
2-chloro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
2-chloro-4-methyl-5-nitropyridine: Contains a nitro group and a pyridine ring but differs in the position and type of substituents.
Uniqueness
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide is unique due to the presence of deuterium atoms in the pyridinyl group, which can influence its chemical properties and reactivity. This deuteration can enhance the stability and alter the metabolic pathways of the compound, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C12H8ClN3O3 |
|---|---|
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
2-chloro-5-nitro-N-(2,3,5,6-tetradeuteriopyridin-4-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)/i3D,4D,5D,6D |
Clé InChI |
FRPJSHKMZHWJBE-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H])[2H] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


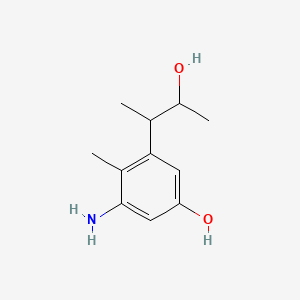

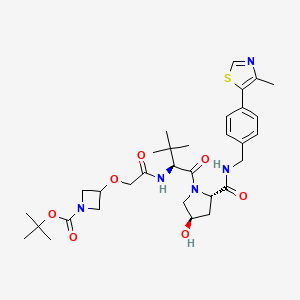
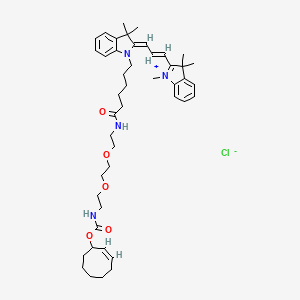
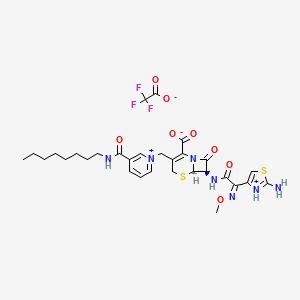
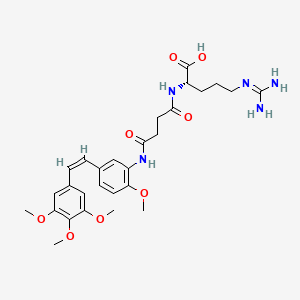
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
